2,4,6-Triaminopyrimidine-5-carbaldehyde
Overview
Description
2,4,6-Triaminopyrimidine-5-carbaldehyde is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing heterocycles that are fundamental components of nucleic acids, such as DNA and RNA This compound is characterized by three amino groups attached to the pyrimidine ring at positions 2, 4, and 6, and an aldehyde group at position 5
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Triaminopyrimidine-5-carbaldehyde can be achieved through several methods. One common approach involves the reaction of 2,4,6-triaminopyrimidine with formylating agents under controlled conditions. For example, the Vilsmeier-Haack reaction, which uses a combination of formylating agents like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3), can be employed to introduce the aldehyde group at position 5 .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of catalysts to enhance reaction efficiency. The choice of solvents, temperature, and reaction time are critical factors in achieving the desired product on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Triaminopyrimidine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed
Oxidation: 2,4,6-Triaminopyrimidine-5-carboxylic acid
Reduction: 2,4,6-Triaminopyrimidine-5-methanol
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
2,4,6-Triaminopyrimidine-5-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2,4,6-Triaminopyrimidine-5-carbaldehyde exerts its effects involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with nucleic acids and proteins, influencing their structure and function. The aldehyde group can undergo nucleophilic addition reactions, forming covalent bonds with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Triaminopyrimidine: Lacks the aldehyde group at position 5, making it less reactive in certain chemical reactions.
2,4-Diaminopyrimidine-5-carbaldehyde: Contains only two amino groups, resulting in different chemical properties and reactivity.
2,6-Diaminopyrimidine-4-carbaldehyde: Similar structure but with different positioning of functional groups, leading to distinct reactivity and applications.
Uniqueness
2,4,6-Triaminopyrimidine-5-carbaldehyde is unique due to the presence of three amino groups and an aldehyde group on the pyrimidine ring. This combination of functional groups provides a versatile platform for various chemical modifications and applications, making it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
2,4,6-triaminopyrimidine-5-carbaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N5O/c6-3-2(1-11)4(7)10-5(8)9-3/h1H,(H6,6,7,8,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFXUSHCHGCXTED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C1=C(N=C(N=C1N)N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80326159 | |
Record name | 2,4,6-Triaminopyrimidine-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80326159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88075-69-8 | |
Record name | NSC524778 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524778 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4,6-Triaminopyrimidine-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80326159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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